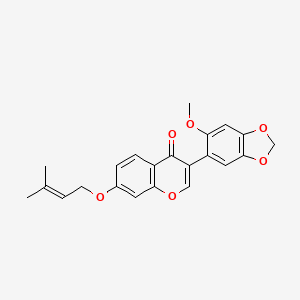

Maxima isoflavone C

Description

Structure

3D Structure

Properties

CAS No. |

10489-51-7 |

|---|---|

Molecular Formula |

C22H20O6 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3-(6-methoxy-1,3-benzodioxol-5-yl)-7-(3-methylbut-2-enoxy)chromen-4-one |

InChI |

InChI=1S/C22H20O6/c1-13(2)6-7-25-14-4-5-15-19(8-14)26-11-17(22(15)23)16-9-20-21(28-12-27-20)10-18(16)24-3/h4-6,8-11H,7,12H2,1-3H3 |

InChI Key |

HIMSTRVEHVBQCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Maxima Isoflavone C

Plant Sources and Isolation of Maxima Isoflavone (B191592) C

Maxima isoflavone C is a distinct chemical compound that has been identified within the genus Tephrosia, a group of plants belonging to the pea family, Fabaceae. ijrpc.com Specifically, this isoflavone is one of several such compounds isolated from Tephrosia maxima. ijrpc.com The genus Tephrosia is a large, pantropical group with over 350 species, many of which are recognized for their rich phytochemical profiles. ijrpc.com

Phytochemical investigations into the Tephrosia genus have revealed a wealth of secondary metabolites, with flavonoids being the most abundantly isolated and identified compounds. ijrpc.com Within this broad class, researchers have successfully isolated and characterized numerous specific isoflavones, including Maxima isoflavone B, H, J, K, and L, from various parts of the Tephrosia maxima plant, particularly the roots. tsijournals.comresearchgate.netacs.org The isolation process typically involves extraction from dried and powdered plant material using solvents like n-hexane, chloroform, and methanol, followed by purification techniques such as column chromatography. tsijournals.com

The presence of this compound in Tephrosia maxima is consistent with a well-established chemotaxonomic pattern: the widespread occurrence of isoflavones in the Fabaceae (or Leguminosae) family. ijrpc.comnih.gov Isoflavones are considered characteristic markers for this plant family. nih.gov These compounds are a subclass of flavonoids and are recognized as phytoestrogens due to their structural similarity to estrogen. nih.govnih.gov

The Fabaceae family includes a multitude of agriculturally and medicinally important plants known to be rich sources of isoflavones. epa.gov Notable examples include:

Soybean (Glycine max) : A primary source of the well-studied isoflavones daidzein (B1669772), genistein (B1671435), and glycitein. nih.govwikipedia.org

Red Clover (Trifolium pratense) : Contains significant amounts of formononetin (B1673546) and biochanin A. nih.gov

Alfalfa (Medicago sativa) : Another member of the family that contains isoflavones. nih.govwikipedia.org

Chickpea (Cicer arietinum) : A source of biochanin A. wikipedia.org

The concentration and specific types of isoflavones can vary significantly between different species within the Fabaceae family. For instance, soybean can contain isoflavone levels around 1.2–4.2 mg/g of dry weight, while red clover can have concentrations as high as 10–25 mg/g. nih.gov This broad distribution highlights the family's genetic predisposition for the phenylpropanoid pathway, which is responsible for the biosynthesis of these compounds. wikipedia.org

Environmental Factors Influencing Isoflavone Accumulation in Plants

The concentration of isoflavones, including presumably this compound, in plants is not static. It is influenced by a complex interplay of genetic and environmental factors. uncfsu.eduresearchgate.net Research, primarily on model plants like soybean, has identified several key environmental variables that can significantly alter the accumulation of these compounds in various plant tissues such as seeds, roots, and leaves. uncfsu.eduresearchgate.net

Abiotic Factors:

Temperature : Lower temperatures during seed development have been shown to produce higher concentrations of isoflavones. researchgate.net Conversely, elevated temperatures can decrease total isoflavone content significantly. researchgate.netnih.gov

Water Availability : The effect of water can be complex and interact with other factors. Some studies show that high soil moisture can lead to higher isoflavone concentrations. researchgate.net Irrigation has been noted as a significant factor, with its effect varying by genotype and year. legumehub.eu However, water stress during maturation can limit isoflavone accumulation. legumehub.eu

Light : As a crucial factor in plant metabolism, light conditions can impact the synthesis of secondary metabolites like isoflavones. uncfsu.edu

Soil Conditions and Fertilization : The availability of nutrients can play a role. For example, nitrogen deficiency has been shown to increase the secretion of daidzein and genistein from soybean roots. nih.gov The stimulating effect of potassium fertilization has also been observed. legumehub.eu

Geographic Location and Sowing Date : The growing location can cause isoflavone concentrations to vary by as much as a factor of two. legumehub.eu The date of sowing has also been shown to influence isoflavone levels, with effects that can depend on the plant's genotype. researchgate.netlegumehub.eu

Biotic Factors:

Pathogen Infection : Plants produce isoflavones as part of their defense mechanisms. Accumulation can be triggered by biotic stresses, such as infections from bacteria, fungi, and viruses. uncfsu.eduresearchgate.net Isoflavonoids are precursors in the development of phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection. researchgate.net

Herbivory : Interactions with herbivores can also influence the production of defensive secondary metabolites.

Biosynthetic Pathways of Isoflavones Relevant to Maxima Isoflavone C

Overview of the Phenylpropanoid Pathway as a Precursor

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. nih.govfrontiersin.org Through a series of enzymatic reactions, L-phenylalanine is converted into 4-coumaroyl-CoA, a key intermediate that serves as the entry point into the flavonoid and isoflavonoid (B1168493) biosynthetic pathways. nih.govfrontiersin.org This central pathway is conserved across all plant species. nih.gov The formation of 4-coumaroyl-CoA from phenylalanine involves three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate CoA-Ligase (4CL). nih.govfrontiersin.org

Key Enzymatic Steps in Isoflavone (B191592) Biosynthesis

The conversion of L-phenylalanine to the precursors of isoflavones is a highly regulated process involving several key enzymes.

Phenylalanine Ammonia Lyase (PAL) is the first and committed enzyme in the phenylpropanoid pathway. nih.govwikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. nih.govwikipedia.orgrsc.org This reaction is a crucial regulatory point, linking primary metabolism (amino acid synthesis) to secondary metabolism (phenylpropanoid synthesis). rsc.org PAL is a tetrameric enzyme with a molecular mass ranging from 270 to 330 kDa and is found widely in plants, fungi, and some bacteria. wikipedia.org The activity of PAL is induced by various stimuli, including light, pathogen attack, and nutrient deficiency. frontiersin.orgwikipedia.org

The second step in the pathway is catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. frontiersin.orgnih.gov C4H hydroxylates trans-cinnamic acid at the para position to form p-coumaric acid. plos.org This enzyme is anchored to the endoplasmic reticulum. nih.govijcmas.com Like PAL, the expression and activity of C4H are responsive to environmental and developmental cues. frontiersin.org

4-Coumarate CoA-Ligase (4CL) is the final enzyme in the general phenylpropanoid pathway. frontiersin.orgnih.gov It activates p-coumaric acid by catalyzing the formation of a thioester bond with coenzyme A, resulting in the product 4-coumaroyl-CoA. frontiersin.orgnih.govfrontiersin.org This molecule stands at a critical branch point and can be directed towards the synthesis of lignin (B12514952), flavonoids, or other phenylpropanoid derivatives. frontiersin.orgfrontiersin.org Plants typically have multiple isoforms of 4CL, which can have different substrate specificities and are expressed in different tissues, allowing for the differential regulation of metabolic flux into various branch pathways. nih.govfrontiersin.org

Chalcone (B49325) Synthase (CHS) is the first committed enzyme in the flavonoid biosynthesis pathway. nih.govwikipedia.org It is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govwikipedia.org This reaction is a key step that forms the basic C6-C3-C6 skeleton of all flavonoids. nih.gov In leguminous plants, which are the primary producers of isoflavones, another enzyme, Chalcone Reductase (CHR), acts in conjunction with CHS. nih.govbiorxiv.org CHR reduces an intermediate in the CHS-catalyzed reaction to produce 6'-deoxychalcone, which is the precursor for 5-deoxyisoflavonoids like daidzein (B1669772). nih.govdntb.gov.ua

Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of chalcones into their corresponding (2S)-flavanones. frontiersin.orgmdpi.com There are two main types of CHIs. Type I CHIs, found in most plants, primarily use naringenin chalcone as a substrate to produce naringenin. mdpi.comresearchgate.net Type II CHIs, which are characteristic of leguminous plants, can utilize both naringenin chalcone and isoliquiritigenin (a 6'-deoxychalcone) as substrates, leading to the formation of both naringenin and liquiritigenin (B1674857), the direct precursors for different classes of isoflavones. researchgate.netresearchgate.net

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate CoA-Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |

| Chalcone Reductase | CHR | In conjunction with CHS, produces 6'-deoxychalcones. |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcones to flavanones. |

Following the formation of the flavanone (B1672756) precursors, naringenin and liquiritigenin, a key enzyme specific to isoflavonoid biosynthesis, isoflavone synthase (IFS), catalyzes a rearrangement reaction to form the isoflavone skeleton. frontiersin.orgnih.gov Subsequent modifications, such as methoxylation, glycosylation, and prenylation, by various other enzymes lead to the vast diversity of isoflavonoids found in nature, including Maxima isoflavone C.

Post-Synthesis Modifications and Conjugation

Once the basic isoflavone core is synthesized, it undergoes various modifications, or derivatizations, that enhance its stability, solubility, and biological function. These modifications are responsible for the vast structural diversity of isoflavonoids.

Glycosylation by UDP-Glycosyltransferases (UGTs)

Glycosylation is a common modification in flavonoid biosynthesis, catalyzed by UDP-glycosyltransferases (UGTs). oup.com These enzymes transfer a sugar moiety from an activated donor molecule, such as UDP-glucose, to an acceptor molecule like an isoflavone aglycone. oup.comresearchgate.netnih.gov This process is crucial as it increases the water solubility and chemical stability of the isoflavones, which facilitates their transport and storage within the plant cell, often in the vacuole. nih.gov In plants, UGTs belong to a large family of proteins, with different members exhibiting high specificity for both the sugar donor and the flavonoid acceptor. nih.govnih.gov For instance, in soybean, specific UGTs have been identified that glycosylate isoflavone aglycones at different positions, leading to various glycosidic forms. nih.govijcmas.com

Malonylation by Malonyltransferases (MTs)

Following glycosylation, isoflavone glucosides can be further modified through malonylation. This reaction is catalyzed by malonyltransferases (MTs), which transfer a malonyl group from malonyl-CoA to the sugar moiety of the isoflavone glucoside. frontiersin.orgnih.gov Malonylated isoflavones are major forms of isoflavonoids found in soybean plants. frontiersin.orgnih.gov This additional modification further alters the properties of the isoflavone conjugate. nih.gov In soybean, several isoflavone glucoside malonyltransferases have been characterized, showing distinct expression patterns and responses to environmental stresses. frontiersin.orgnih.gov

Other Derivatizations (e.g., Prenylation)

Besides glycosylation and malonylation, isoflavones can undergo other derivatizations, such as prenylation. Prenylation involves the attachment of a five-carbon isoprenoid unit (a prenyl group) to the isoflavone skeleton. nih.gov This modification significantly increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes and potentially alter its biological activity. mcmaster.ca Prenylated isoflavones have been shown to possess enhanced or different biological effects compared to their non-prenylated parent compounds. nih.govnih.gov The addition of prenyl groups can occur at various positions on the isoflavone structure, leading to a wide array of prenylated derivatives. nih.gov

Transcriptional Regulation of Isoflavone Biosynthesis

The production of isoflavones is a tightly controlled process, regulated primarily at the level of gene transcription. The expression of biosynthetic genes is coordinated in response to developmental cues and environmental signals. nih.gov

Involvement of Transcription Factors (MYB, WRKY, NAC)

The biosynthesis of isoflavones, including this compound, is a complex process that is tightly regulated at the transcriptional level. This regulation is primarily orchestrated by various families of transcription factors that bind to specific cis-acting elements in the promoter regions of isoflavone biosynthetic genes, thereby activating or repressing their expression. Among the most crucial transcription factors identified in the regulation of the isoflavone pathway are members of the MYB, WRKY, and NAC families. These regulatory proteins ensure that the production of isoflavones is coordinated in response to developmental cues and environmental stimuli.

MYB Transcription Factors

MYB transcription factors are one of the largest families of regulatory proteins in plants and play a pivotal role in controlling various metabolic pathways, including the biosynthesis of isoflavones. nih.govfrontiersin.org They are characterized by a conserved MYB DNA-binding domain. In the context of isoflavone synthesis, R2R3-type MYB proteins are particularly significant as they can act as either transcriptional activators or repressors. nih.gov

Several MYB transcription factors have been identified in leguminous plants, such as soybean, that directly influence the expression of key enzymatic genes in the isoflavone pathway, including Chalcone Synthase (CHS) and Isoflavone Synthase (IFS). nih.govjst.go.jpplos.org For instance, studies have shown that the overexpression of certain GmMYB genes in soybean hairy roots leads to a significant increase in the accumulation of total isoflavones. nih.govjst.go.jp GmMYB29, an R2R3-type MYB transcription factor, has been demonstrated to activate the promoters of IFS2 and CHS8 genes, leading to increased isoflavone content. plos.orgsemanticscholar.org Conversely, some MYB proteins, like GmMYB39 and GmMYB100, act as negative regulators, suppressing the expression of isoflavonoid biosynthesis genes. frontiersin.orgplos.org The manipulation of these endogenous MYB transcription factors in legumes presents a potential strategy for altering isoflavone production. nih.gov

| MYB Transcription Factor | Function | Target Genes | Effect on Isoflavone Content |

|---|---|---|---|

| GmMYB29 | Transcriptional Activator | IFS2, CHS8 | Increase |

| GmMYB176 | Transcriptional Activator | CHS8 | Increase |

| GmMYB102 | Candidate Regulator | CHS8, IFS1, IFS2 | Increase |

| GmMYB280 | Candidate Regulator | CHS8, IFS1, IFS2 | Increase |

| GmMYB502 | Candidate Regulator | CHS8, IFS1, IFS2 | Increase |

| GmMYB39 | Transcriptional Repressor | - | Decrease |

| GmMYB100 | Transcriptional Repressor | - | Decrease |

WRKY Transcription Factors

The WRKY family of transcription factors is another large group of regulatory proteins in plants, known for their roles in various stress responses and developmental processes. mdpi.comfrontiersin.org These proteins are defined by the presence of a highly conserved WRKY domain, which recognizes and binds to the W-box (TTGACC/T) cis-acting element found in the promoters of their target genes. nih.gov

While their role in flavonoid biosynthesis is established, the direct regulation of the isoflavone-specific branch by WRKY factors is an area of ongoing research. Evidence suggests that WRKY transcription factors are involved in the regulation of pathways that provide precursors for isoflavone synthesis. For example, AaWRKY1 in Artemisia annua has been shown to activate genes in the artemisinin biosynthesis pathway, which shares precursors with flavonoid pathways. taylorandfrancis.com In the broader context of plant secondary metabolism, WRKY factors are known to be involved in signaling cascades, often activated by phytohormones like jasmonic acid and salicylic acid, which are also known to induce isoflavone biosynthesis. mdpi.comijcmas.com Their involvement in response to both biotic and abiotic stresses suggests that they may play a role in modulating isoflavone production as part of the plant's defense mechanism. mdpi.comnih.gov

| WRKY Transcription Factor | General Function in Secondary Metabolism | Potential Role in Isoflavone Biosynthesis |

|---|---|---|

| General WRKY TFs | Regulation of stress responses and developmental processes. | May modulate isoflavone production as part of the plant's defense response. |

| AaWRKY1 | Activates genes in the artemisinin biosynthesis pathway. | Indicates a role in regulating pathways that share precursors with isoflavone synthesis. |

NAC Transcription Factors

NAC [NAM (No Apical Meristem), ATAF (Arabidopsis Transcription Activation Factor), and CUC (Cup-Shaped Cotyledon)] transcription factors constitute a large, plant-specific family of regulatory proteins involved in a wide array of developmental processes and stress responses. researcher.lifemdpi.com Their functions range from secondary cell wall formation to senescence and responses to drought, salinity, and pathogens. researcher.life

The involvement of NAC transcription factors in regulating the biosynthesis of isoflavonoids has been identified, particularly in the context of phytoalexin production. nih.gov For example, the NAC family transcription factor GmNAC42–1 in soybean has been shown to regulate the biosynthesis of glyceollins, which are isoflavonoid-derived phytoalexins. nih.gov Overexpression of GmNAC42–1 led to a significant increase in glyceollin metabolites and the expression of biosynthesis genes such as Isoflavone Synthase 1 (IFS1) and Isoflavone Synthase 2 (IFS2). nih.gov This indicates that NAC transcription factors can act as positive regulators of the isoflavone pathway, particularly under stress conditions that elicit the production of these defense compounds. The regulatory action of NAC factors is often part of a larger transcriptional network that can include other transcription factor families like MYB. nih.gov

| NAC Transcription Factor | Function | Target Genes | Effect on Isoflavonoid Content |

|---|---|---|---|

| GmNAC42–1 | Positive regulator of glyceollin biosynthesis. | IFS1, IFS2, I2'H, G4DT | Enhances the accumulation of glyceollin metabolites. |

Molecular and Cellular Mechanisms of Isoflavone Action in Vitro Studies

Modulation of Intracellular Signaling Pathways in Cellular Models

Isoflavones exert a wide range of effects at the cellular level by interacting with and modulating numerous intracellular signaling pathways that are critical for processes like cell growth, proliferation, inflammation, and apoptosis.

NF-κB Pathway : The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses. nih.govresearchgate.net In cell culture assays, isoflavones have been shown to downregulate several pro-inflammatory mediators, and the expression of proteins involved in their production, such as iNOS and COX-2, is controlled by NF-κB. nih.gov Xenoestrogens, a category that includes isoflavones, can modulate the classical pathway of NF-κB activation by affecting the degradation of its inhibitors (IκB), as well as the phosphorylation and translocation of NF-κB dimers and their subsequent transcriptional activity. mdpi.com

Akt Pathway : Also known as the PI3K/Akt pathway, this signaling cascade is crucial for cell survival and proliferation. nih.govmdpi.com Isoflavones can activate this pathway, which may be linked to the activation of estrogen receptors. mdpi.comresearchgate.net Studies have shown that isoflavones can restore decreased PI3K/Akt expression in certain cellular models. nih.govmdpi.com This modulation can influence neuronal survival and the function of reproductive cells. researchgate.net In prostate cancer cells, for instance, the isoflavone (B191592) genistein (B1671435) has been observed to decrease the concentration of phosphorylated Akt (p-Akt), which is involved in cell survival. mdpi.com

MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cellular processes including proliferation, differentiation, and apoptosis. researchgate.netnih.gov Isoflavones are known to activate MAPK signaling to regulate target genes. researchgate.net In some cancer cell models, isoflavones like genistein have been found to decrease the expression of phosphorylated proteins in the MAPK pathway, such as p-ERK and p-p38, in a concentration-dependent manner. mdpi.com This interaction highlights a mechanism by which isoflavones can influence cell fate. nih.govresearchgate.net

Wnt Pathway : The Wnt signaling pathway plays a fundamental role in embryonic development, tissue regeneration, and cell fate determination. nih.govyoutube.complos.org Research has shown that soybean isoflavones can influence the Wnt/β-catenin signaling pathway. nih.gov In certain models, isoflavones have been found to decrease the expression of key components like Wnt4 and β-catenin, suggesting a role in modulating this pathway to affect processes like renal interstitial fibrosis. nih.gov

Notch Pathway : The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. nih.govebi.ac.uk Studies in rat models of cerebral ischemia have shown that soybean isoflavones can augment the expression of Notch1 and its downstream target Hes5 at both the mRNA and protein levels. nih.gov This activation of the Notch pathway has been linked to neuroprotective effects. nih.gov

The p53 tumor suppressor gene is a critical regulator of the cell cycle and apoptosis, preventing the formation of cancerous cells. nih.govjscimedcentral.com The isoflavone genistein has been shown to induce cross-regulation between the tumor suppressors PTEN and p53 in non-tumorigenic human mammary epithelial cells. nih.gov In vitro studies demonstrate that genistein increases the expression and nuclear localization of PTEN. nih.gov This leads to a PTEN-dependent increase in p53 nuclear localization, a physical association between PTEN and p53, and p53-mediated transactivation of the PTEN promoter. nih.gov This interplay results in increased cell cycle arrest, providing a mechanistic basis for the antitumor properties of certain dietary isoflavones. nih.gov

Androgen Receptor (AR) Interaction : The androgen receptor is crucial in prostate development and the progression of prostate cancer. nih.govd-nb.info In vitro studies and clinical trials have investigated the effect of isoflavones on AR signaling. Consumption of an isoflavone-rich soy protein isolate has been shown to significantly suppress AR expression in prostate tissue of men at high risk for prostate cancer. nih.gov While direct binding of isoflavones like genistein to the AR appears to be weak, they can reduce the expression of androgen-dependent genes, such as prostate-specific antigen (PSA), which is a marker for AR activity. nih.gov

Tyrosine Kinase Inhibition : Tyrosine kinases (TKs) are enzymes that play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.govyoutube.com Dysregulated TK activity can lead to uncontrolled cell proliferation and malignancy. nih.gov Isoflavones, notably genistein, are known inhibitors of protein tyrosine kinases. d-nb.infonih.gov This inhibition disrupts TK-mediated phosphorylation, which in turn interferes with signaling pathways that control the expression of various inflammatory and growth-related genes. nih.gov This mechanism is considered a novel approach for anti-inflammatory therapeutic strategies. nih.gov

Enzyme Interactions and Inhibition

Isoflavones can directly interact with various enzymes, inhibiting their activity and thereby influencing metabolic and cellular processes.

Alpha-glucosidase is an enzyme located in the digestive tract that breaks down carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia. koreascience.kre-jkfn.org In vitro studies have demonstrated that isoflavones possess inhibitory activity against alpha-glucosidase. koreascience.kre-jkfn.orgcapes.gov.br Isoflavone aglycones (the non-sugar part of the molecule) generally show stronger inhibitory activity than their corresponding glycosides. capes.gov.br

| Isoflavone | Type of Inhibition | IC50 (μM) | Ki (μM) | Source |

| Genistein | Noncompetitive | 8.8 ± 2.6 | 10.1 | e-jkfn.org |

| Daidzein (B1669772) | Noncompetitive | 13.7 ± 2.5 | 14.5 | e-jkfn.org |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.

Mitochondrial aldehyde dehydrogenase (ALDH2) is a crucial enzyme for detoxifying aldehydes, which are reactive molecules that can cause cellular damage. escholarship.orgmdpi.com Isoflavone compounds have been identified as potent inhibitors of ALDH2. nih.govacs.org Computational and structural studies reveal that the isoflavone skeleton fits into a hydrophobic tunnel within the ALDH2 enzyme. nih.govacs.org The binding is stabilized by interactions such as π–π stacking, π–sulfur, and π–alkyl interactions with specific amino acid residues like Phenylalanine (Phe), Tryptophan (Trp), Cysteine (Cys), and Methionine (Met). acs.org This inhibitory binding makes isoflavone analogues potential candidates for therapeutic applications related to conditions involving aldehyde metabolism. nih.govresearchgate.net

No Scientific Data Available for Maxima Isoflavone C on Specified Molecular and Cellular Mechanisms

Following a comprehensive review of available scientific literature, it has been determined that there is no published research data specifically detailing the molecular and cellular mechanisms of "this compound" corresponding to the requested article outline.

While the compound "this compound" is identified in chemical databases with the molecular formula C₂₂H₂₀O₆ and the chemical name 3-(6-methoxy-1,3-benzodioxol-5-yl)-7-(3-methylbut-2-enoxy)chromen-4-one, there are no in vitro studies available that investigate its specific biological activities.

Consequently, it is not possible to provide scientifically accurate information on the following topics for this compound:

Cellular Responses in Vitro

Influence on Mitochondrial Function

Without dedicated research on this specific isoflavone, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Information pertaining to other well-studied isoflavones, such as genistein or daidzein, cannot be extrapolated to this compound, as subtle structural differences can lead to significant variations in biological activity.

Therefore, the generation of the requested article is not feasible due to the absence of foundational research on the subject.

Ecological and Plant Physiological Roles of Isoflavones

Phytoalexin Activity in Plant Defense Systems

Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. nih.gov Isoflavones are a significant class of phytoalexins, playing a crucial role in the defense mechanisms of plants, particularly legumes. researchgate.netresearchgate.net

While no specific studies on the antifungal activity of Maxima isoflavone (B191592) C were identified, isoflavones, in general, are well-documented for their role in defending plants against fungal pathogens. nih.gov They can inhibit the growth of fungi, and their unreduced structures have been observed to have an inhibitory effect. nih.gov The production of isoflavonoid (B1168493) phytoalexins is a common defense response in plants against fungal infections. nih.govnih.gov For instance, some isoflavones have shown fungicidal properties. nih.gov The effectiveness of isoflavones can vary, with some forms like isoflavans being moderately active inhibitors of fungal growth. nih.gov

Table 1: Examples of Isoflavones with Antifungal Activity

| Isoflavone/Related Compound | Pathogen(s) Inhibited | Plant Source |

| Genistein (B1671435) | Aspergillus flavus | Soybean |

| Daidzein (B1669772) | General fungal pathogens | Soybean |

| Glyceollin | Fusarium solani f. sp. glycines | Soybean |

| Pisatin | Fungal pathogens | Pea (Pisum sativum) |

| Phaseollin | Fungal pathogens | French bean (Phaseolus vulgaris) |

Specific data on the protective effects of Maxima isoflavone C against bacterial, nematode, oomycete, and viral pathogens is not available. However, the broader class of isoflavones exhibits a wide range of protective activities.

Bacteria: Isoflavones can act as antibacterial agents. nih.gov For example, the isoflavone genistein has been shown to inhibit bacterial DNA replication and protein synthesis. cas.cz Upon attack by bacterial pathogens, soybean leaves accumulate isoflavone aglycones and their conjugates as a defense response. nih.gov

Nematodes: Research suggests that isoflavones are involved in plant defense against nematodes. researchgate.net For instance, the hexane extract of certain plants, which may contain isoflavones, has been found to be toxic to the soybean cyst nematode (Heterodera glycines). researchgate.net

Oomycetes: Isoflavones play a role in the defense against oomycete pathogens. nih.gov The accumulation of the isoflavonoid phytoalexin glyceollin is observed in soybean after infection with the oomycete Phytophthora megasperma f. sp. glycinea. nih.gov Silencing isoflavone synthase, a key enzyme in isoflavone biosynthesis, leads to increased susceptibility to Phytophthora sojae in soybean. nih.gov

Viruses: While the role of isoflavones in antiviral defense is less documented than their other antimicrobial activities, as phytoalexins, they are considered to have antiviral properties. nih.gov

Signaling Molecules in Plant-Microbe Symbiosis

There is no specific information regarding the role of this compound as a signaling molecule. However, isoflavones are critical signaling molecules in the establishment of symbiotic relationships between leguminous plants and soil microorganisms. nih.govmdpi.com

Isoflavones are essential for the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. researchgate.netmdpi.com They are secreted by legume roots and act as chemoattractants for rhizobia. nih.gov Furthermore, they induce the expression of nodulation (nod) genes in rhizobia, which is a crucial step in the formation of root nodules where nitrogen fixation occurs. mdpi.comnih.gov Daidzein and genistein are two of the most important isoflavones involved in this process in soybeans. nih.gov The synthesis of these signaling isoflavones is often enhanced under low nitrogen conditions, promoting the symbiotic relationship when the plant needs it most. mdpi.com

Table 2: Key Isoflavones in Rhizobia-Legume Nodulation

| Isoflavone | Role in Nodulation | Legume Example |

| Daidzein | Induction of nod genes in Bradyrhizobium japonicum | Soybean |

| Genistein | Induction of nod genes in various rhizobia | Soybean, other legumes |

| Formononetin (B1673546) | Precursor to other active isoflavonoids | Alfalfa, Clover |

Specific research on how this compound shapes rhizosphere communities is absent. However, isoflavones released into the rhizosphere by plant roots play a significant role in structuring the microbial communities in this zone. scilit.comnih.gov They can act as allelochemicals, influencing the growth and composition of soil microbes. frontiersin.org For example, the isoflavone daidzein has been shown to alter the bacterial community composition in the soybean rhizosphere, acting more as a repellant than an attractant for certain bacterial groups. nih.gov This selective pressure helps in assembling a rhizosphere microbiome that is beneficial for the plant. scilit.commdpi.com

Response to Abiotic Stresses

No information is available concerning the specific response of this compound to abiotic stresses. Generally, the production and accumulation of isoflavones in plants are influenced by various abiotic stresses, including drought, temperature fluctuations, and UV radiation. mdpi.commdpi.com These compounds can act as antioxidants, helping to mitigate oxidative damage caused by stress. mdpi.com For example, drought stress has been shown to affect the biosynthesis of isoflavones in soybean seedlings. The accumulation of flavonoids, including isoflavones, is a documented response to stresses like temperature extremes, light, and nutrient deficiencies. mdpi.com This suggests a protective role for these compounds in helping plants cope with adverse environmental conditions. mdpi.com

Adaptations to Environmental Challenges (e.g., Temperature, UV Radiation)

Isoflavones, a class of flavonoid compounds primarily found in leguminous plants, play a crucial role in how plants adapt to various environmental challenges. These secondary metabolites are not directly involved in growth and development but are essential for survival under stressful conditions, including temperature fluctuations and exposure to ultraviolet (UV) radiation. While specific research on the role of this compound in these adaptations is not extensively documented, the general functions of isoflavones provide a framework for understanding its potential contributions.

Isoflavones are synthesized in plants as a defense mechanism against both biotic and abiotic stressors. Their production is a key component of the plant's ability to cope with its environment.

Temperature Stress:

High temperatures can negatively impact plant growth and development, leading to reduced crop yields. Research has shown that temperature stress can influence the concentration of isoflavones in plants, although the specific response can vary depending on the plant species, the developmental stage, and the duration of the stress.

For instance, studies on soybeans have demonstrated that high-temperature stress during the reproductive stages can lead to a significant reduction in the total isoflavone concentration in both seeds and pods nih.govscispace.com. This reduction is associated with changes in the expression of key genes involved in the isoflavone biosynthesis pathway nih.govscispace.com. Conversely, some studies suggest that melatonin may play a synergistic role with isoflavones in promoting tolerance to temperature stress in soybeans lew.ro.

The following table summarizes the effects of high temperature on isoflavone content in soybeans based on experimental findings.

| Plant | Stress Condition | Observed Effect on Isoflavone Content | Reference |

|---|---|---|---|

| Soybean (Glycine max) | High temperature (33/25 °C day/night) during late reproductive stage (R5-R8) | Reduced total isoflavone concentration by 46-86% in seeds and 20-73% in pods. | nih.govscispace.com |

| Soybean (Glycine max) | High temperature stress | Melatonin promotes isoflavone biosynthesis, enhancing heat stress tolerance. | lew.ro |

UV Radiation:

Ultraviolet (UV) radiation, particularly UV-B, is a significant environmental stressor that can cause damage to plant DNA, proteins, and membranes. Plants have evolved various protective mechanisms to counteract the harmful effects of UV radiation, and the accumulation of UV-absorbing compounds like isoflavones is a key strategy.

Research has shown that exposure to UV-B radiation can stimulate the biosynthesis of flavonoids, including isoflavones, in various plants researchgate.netpreprints.orgnih.gov. This increase in isoflavone content enhances the plant's capacity to filter out harmful UV radiation and scavenge reactive oxygen species (ROS) generated by UV stress. For example, studies on soybean sprouts and calluses have demonstrated that UV-B irradiation leads to an upregulation of genes involved in the phenylpropanoid pathway, resulting in increased isoflavone accumulation and enhanced antioxidant capacity researchgate.netpreprints.org.

The data table below illustrates the impact of UV radiation on isoflavone content in different plant systems.

| Plant System | UV Radiation Type | Observed Effect on Isoflavone Content | Reference |

|---|---|---|---|

| Soybean (Glycine max) Sprouts | UV-B | Induced and promoted PAL activity and isoflavone synthesis. | researchgate.net |

| Soybean (Glycine max) Calluses | UV-B | Significantly increased isoflavone content and antioxidant capacity. | preprints.org |

| Soybean (Glycine max) Cell Suspension Cultures | UV-B | Enhanced transcription level and activity of key enzymes in isoflavone synthesis, leading to increased isoflavone content. | nih.gov |

Chemical Synthesis and Structural Modifications of Isoflavones

Strategies for the Synthesis of the Isoflavone (B191592) Core Structure

The construction of the fundamental C6-C3-C6 isoflavone skeleton is a cornerstone of flavonoid chemistry. mdpi.com Methodologies have evolved to be more efficient and versatile, allowing for the introduction of a wide array of substituents on the aromatic rings. Key strategies include the biomimetic oxidative rearrangement of flavanones, modern cross-coupling reactions, and efficient multi-component reactions.

The oxidative rearrangement of flavanones represents a biomimetic approach to isoflavone synthesis, mimicking the natural biosynthetic pathway. In plants, this transformation is catalyzed by the cytochrome P450 enzyme, isoflavone synthase (IFS), which facilitates a 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone (B1672756) scaffold. researchgate.net This process involves the formation of a 2-hydroxyisoflavanone (B8725905) intermediate, which is subsequently dehydrated to yield the isoflavone. researchgate.net

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools for constructing the isoflavone core, offering a highly modular approach. The Suzuki-Miyaura reaction is the most prominent among these methods. nih.gov This reaction typically involves the coupling of a 3-halochromone (usually a 3-bromo- (B131339) or 3-iodochromone) with an arylboronic acid or its ester derivative. nih.govwikipedia.org

The key advantage of this strategy is the ability to independently synthesize and functionalize the two main components—the chromone (B188151) A/C-ring system and the B-ring precursor—before coupling them in the final step. wikipedia.org This allows for the synthesis of a diverse library of isoflavones with various substitution patterns. For instance, the synthesis of complex prenylated isoflavones has been successfully achieved using this method, where prenyl groups are installed on either the chromone or the arylboronic acid fragment prior to the coupling reaction. wikipedia.orgnih.govnih.gov Reliable reaction conditions have been identified using catalysts like Pd(dba)₂ with activating ligands such as tricyclohexylphosphine. wikipedia.orgnih.govnih.gov In addition to the Suzuki-Miyaura reaction, the Stille coupling, which utilizes aryltributylstannanes, has also been employed for isoflavone synthesis. nih.gov

Table 1: Comparison of Core Isoflavone Synthesis Strategies

| Strategy | Key Reactants | Common Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxidative Rearrangement | Flavanones, Chalcones | Thallium(III) nitrate (B79036) (TTN), Hypervalent iodine reagents (e.g., PIDA) | Biomimetic, Utilizes readily available precursors. | Toxicity of reagents (Thallium), Potential for side-product formation (flavones, benzofurans). researchgate.netresearchgate.net |

| Suzuki-Miyaura Coupling | 3-Halochromones, Arylboronic acids | Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dba)₂), Bases (e.g., NaOH) | High modularity and flexibility, Good functional group tolerance, Access to diverse analogs. nih.govwikipedia.org | Requires pre-functionalization of both coupling partners. |

| Multi-Component Reaction | 3-Formylchromones, Amines, etc. | Often catalyst-free or uses simple promoters. | High efficiency (one-pot), Simplicity, Wide product scope. nih.gov | May be limited to specific substitution patterns depending on the reaction design. |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step. For isoflavone synthesis, MCRs have been developed that combine three or more starting materials in a one-pot procedure to rapidly build the isoflavone scaffold. nih.gov An example is the catalyst-free, three-component reaction of 3-formylchromones with other reagents to generate modified isoflavones in excellent yields. nih.gov Such strategies are valued for their operational simplicity, mild reaction conditions, and the ability to generate a wide range of products from readily available starting materials. mdpi.comnih.gov By combining multiple bond-forming events in a single operation, MCRs streamline the synthetic process, reduce waste, and provide rapid access to libraries of complex isoflavones for biological screening. mdpi.com

Derivatization and Analog Development for Maxima Isoflavone C and Related Isoflavones

The development of isoflavone analogs is driven by the goal of enhancing biological activity, improving pharmacokinetic properties, or probing structure-activity relationships (SAR). nih.govnih.gov this compound, with its characteristic prenyl ether on the A-ring and substituted B-ring, serves as a template for discussing derivatization strategies. These strategies often involve molecular hybridization or the targeted functionalization of the isoflavone's three rings.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores from different bioactive molecules. nih.gov The resulting hybrid molecule is designed to interact with multiple biological targets or to combine the beneficial properties of its parent fragments, potentially leading to enhanced efficacy, improved selectivity, or a novel mechanism of action. nih.gov

In the context of isoflavones, this strategy could be employed by linking the this compound scaffold to another bioactive moiety known for a complementary activity. For example, an isoflavone could be hybridized with a fragment known to inhibit a specific enzyme or interact with a different receptor. This approach aims to create multi-target agents, which are of increasing interest for treating complex, multifactorial diseases. nih.gov The design of such hybrids requires careful consideration of the linking strategy to ensure that the individual pharmacophoric features of each component can still productively interact with their respective targets.

The biological activity of isoflavones is highly dependent on the substitution pattern of the A, B, and C rings. nih.govnih.gov Modifying these rings is a primary strategy for developing new analogs.

A-Ring Functionalization: The A-ring of isoflavones is a common site for modification. In this compound, the A-ring features a 7-(3-methylbut-2-enoxy) group, also known as a prenyl ether. The addition of prenyl groups, either through C-prenylation or O-prenylation (ether formation), is known to significantly impact bioactivity, often by increasing lipophilicity and enhancing membrane permeability. researchgate.net Analogs can be created by varying the length and structure of this ether chain or by introducing other substituents like hydroxyl or methoxy (B1213986) groups at different positions (e.g., C-5, C-6, C-8). nih.govwur.nl

B-Ring Functionalization: The B-ring's substitution pattern is a critical determinant of activity. The B-ring of this compound is a 6-methoxy-1,3-benzodioxol-5-yl moiety. The development of analogs can involve altering these substituents. For instance, enzymatic hydroxylation can be used to introduce additional hydroxyl groups, which can dramatically alter antioxidant and enzyme-inhibitory activities. The position and nature of hydroxyl and methoxy groups on the B-ring are known to influence interactions with biological targets like estrogen receptors. nih.gov

Glycoside and Glycoconjugate Synthesis

The synthesis of isoflavone glycosides and glycoconjugates is a significant area of research, aimed at modifying the physicochemical properties and biological activities of the parent aglycones. Glycosylation, the attachment of a sugar moiety, can profoundly impact solubility, stability, and bioavailability nih.govnih.gov.

General chemical methods for the O-glycosylation of isoflavones often involve the reaction of an isoflavone with an activated sugar derivative. For instance, the treatment of an unprotected isoflavone with a per-O-acetylated glycosyl bromide in the presence of a base is a common strategy. Phase transfer catalysis has been employed to facilitate this reaction, preferentially leading to the glycosylation of the more acidic 7-hydroxyl group, yielding 7-O-glucosides with high stereoselectivity nih.gov. Another approach utilizes N-(p-methoxyphenyl)acetimidates as glycosyl donors, catalyzed by BF3·Et2O, which has been effective for preparing 7-O-glucosides of various isoflavones rsc.org.

Enzymatic methods, or biocatalysis, present an alternative that can offer high regioselectivity and stereoselectivity under mild reaction conditions, often avoiding the need for complex protection and deprotection steps required in chemical synthesis nih.gov.

Structure-Activity Relationship (SAR) Studies of Isoflavone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as an isoflavone, dictates its biological effects. These studies involve systematically modifying the molecule's structure and observing the resulting changes in its activity, providing insights for the design of new compounds with enhanced or specific therapeutic properties nih.govnih.gov. For isoflavones, SAR studies have elucidated the roles of various structural features in their diverse biological activities, including antioxidant and estrogenic effects nih.govnih.gov.

Influence of Substituent Groups on Biological Activity

The type, number, and position of substituent groups on the isoflavone core structure are critical determinants of biological activity. The isoflavone nucleus consists of two benzene (B151609) rings (A and B) connected by a heterocyclic C-ring researchgate.net. Modifications to these rings can significantly alter a compound's bioactivity.

For antioxidant activity, the presence and position of hydroxyl (-OH) groups are paramount. The 4'-OH group on the B-ring is often considered crucial for radical scavenging activity nih.govresearchgate.net. The electronic properties of substituents also play a significant role. Electron-donating groups, such as methoxy (-OCH3) and prenyl groups, can enhance the antioxidant activity by weakening the O-H bond dissociation enthalpy (BDE) of nearby hydroxyl groups, making hydrogen atom transfer more favorable nih.govnih.gov. Conversely, electron-withdrawing groups can decrease this activity nih.govnih.gov.

In the specific case of This compound , its structure is characterized by:

A prenyl (3-methylbut-2-enoxy) group at the 7-position.

A methoxy group and a methylenedioxy bridge on the B-ring (forming a 6-methoxy-1,3-benzodioxol-5-yl moiety) uni.lu.

| Structural Feature of this compound | Expected Influence on Biological Activity (based on general SAR) |

| Chromen-4-one core | Foundational structure for isoflavone activity. |

| 7-(3-methylbut-2-enoxy) group | Increases lipophilicity; may enhance membrane interaction and antimicrobial activity. |

| 3-(6-methoxy-1,3-benzodioxol-5-yl) group | The methoxy group is electron-donating, potentially influencing antioxidant capacity. The benzodioxol ring affects the overall shape and electronic distribution. |

Importance of Hydroxyl and Prenyl Moieties

Hydroxyl Moieties: As mentioned, hydroxyl groups are key to many of the biological effects of isoflavones. The number and location of -OH groups are critical for estrogenic activity, with a hydroxyl group at the 4' position being a common feature for receptor binding, mimicking the phenolic hydroxyl of estradiol (B170435) nih.govjapsonline.com. For antioxidant activity, hydroxyl groups act as hydrogen donors to neutralize free radicals nih.gov. This compound does not possess free hydroxyl groups; its potential biological activity would therefore likely arise from mechanisms not dependent on hydrogen donation from a phenolic hydroxyl or from metabolic activation that exposes such groups.

Prenyl Moieties: The prenyl group, a five-carbon isoprenoid unit, is a significant structural feature in many bioactive natural products nih.gov. The addition of a prenyl group to an isoflavone skeleton, as seen in this compound, generally increases the molecule's lipophilicity nih.gov. This modification can enhance the compound's interaction with cell membranes and may lead to increased antimicrobial and cytotoxic activities nih.govwur.nl. Prenylation can also modulate the estrogenic activity of isoflavones; in some cases, it has been associated with antiestrogenic effects wur.nl. Studies on various prenylated isoflavones have shown that this group is crucial for their potent biological activities, which can vary depending on the position and type of prenylation (e.g., C-prenylation vs. O-prenylation) researchgate.net.

Impact of Chromene Group on Lipophilicity and Membrane Permeability

The isoflavone structure itself has a degree of lipophilicity that allows it to interact with and cross cell membranes. However, this interaction can be significantly modified. For example, studies have shown that isoflavones like genistein (B1671435) can increase the permeability of model lipid membranes, indicating they can disrupt membrane integrity and fluidity nih.gov. The ability of an isoflavone to modify membrane properties depends on its specific structure nih.gov.

Advanced Analytical Methodologies for Maxima Isoflavone C

Chromatographic Separation Techniques

The isolation of Maxima isoflavone (B191592) C from crude plant extracts is a critical first step in its analysis. Chromatographic techniques are indispensable for separating this specific isoflavone from a multitude of other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones. nih.govmuni.cz Reversed-phase (RP) HPLC is the most widely used mode, offering excellent resolution for separating isoflavones based on their polarity. nih.gov For a compound like Maxima isoflavone C, a C18 column is a common and effective choice for the stationary phase. mdpi.comjfda-online.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. jfda-online.com To improve peak shape and resolution, a small amount of acid, like acetic acid or formic acid, is often added to the mobile phase. jfda-online.comnih.gov A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is generally required to effectively separate the various isoflavones present in a sample, which can range from polar glycosides to less polar aglycones like this compound. mdpi.comjfda-online.com The column temperature is also an important parameter, with temperatures around 25-40°C often used to ensure reproducibility. nih.govnih.gov

| Parameter | Typical Condition for Isoflavone Analysis |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid jfda-online.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic or Acetic Acid jfda-online.comnih.gov |

| Elution Mode | Gradient Elution mdpi.com |

| Flow Rate | 0.8 - 1.5 mL/min mdpi.comnih.gov |

| Column Temperature | 30 - 40°C mdpi.comnih.gov |

| Detection Wavelength | ~260 nm nih.govnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior separation efficiency. This is achieved by using columns packed with sub-2 µm particles, which results in higher resolution and sensitivity. researchgate.net Existing HPLC methods for isoflavones can often be transferred to a UHPLC system, leading to a substantial reduction in run time and solvent consumption. For the analysis of complex extracts containing this compound, UHPLC can provide better separation from other closely related flavonoids. The fundamental principles of separation, including the choice of stationary and mobile phases, remain consistent with those of HPLC. researchgate.net

Capillary Electrophoresis (CE) is an alternative separation technique that offers high resolution and requires minimal sample and solvent volumes. nih.gov In CE, analytes are separated within a narrow capillary based on their electrophoretic mobility in an electric field. nih.gov For isoflavone analysis, techniques like Capillary Zone Electrophoresis (CZE) are employed. nih.gov The separation is typically performed in an alkaline buffer, which ensures that the phenolic hydroxyl groups of the isoflavones are deprotonated, rendering the molecules negatively charged and allowing them to be separated based on their charge-to-size ratio. nih.gov

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric techniques are used for the detection and structural elucidation of the target compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a standard detection method used in conjunction with HPLC and UHPLC. Isoflavones exhibit characteristic UV absorption spectra due to their chromone (B188151) core. researchgate.net Generally, isoflavones show a strong absorbance band in the region of 250-270 nm. researchgate.netjapsonline.com When coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, HPLC systems can capture the full UV-Vis spectrum for each peak in the chromatogram. This spectral information is valuable for the initial identification of this compound and for assessing the purity of the chromatographic peak.

Mass Spectrometry (MS), particularly when coupled with a liquid chromatography system (LC-MS), is a powerful tool for the definitive identification and structural characterization of isoflavones. nih.gov Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the detection of intact molecular ions, providing crucial molecular weight information. scilit.com High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements, which helps in confirming the elemental composition (C22H20O6) of this compound. mdpi.com

The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are essential for its identification via MS. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 381.13326 |

| [M+Na]⁺ | 403.11520 |

| [M-H]⁻ | 379.11870 |

| [M+NH₄]⁺ | 398.15980 |

| [M+K]⁺ | 419.08914 |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 381.13 in positive mode) is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. This fragmentation pattern can be used to confirm the presence of specific structural motifs, such as the prenyl group (-C5H9) and the methoxy-benzodioxol moiety, thus providing unambiguous identification of this compound. nih.gov

Quantitative Analysis and Validation Protocols

The accurate quantification of isoflavones from Glycine max is fundamental for research and quality control. High-Performance Liquid Chromatography (HPLC) is a frequently utilized method for the separation, identification, and quantification of these compounds. jfda-online.comresearchgate.net Validation protocols are essential to ensure the reliability and reproducibility of these analytical methods. A validated method demonstrates acceptable limits for detection, quantification, recovery rates, and precision. researchgate.netnih.gov For instance, a validated HPLC method for isoflavone analysis showed detection limits ranging from 0.2 to 1.5 μg/mL and average recovery rates between 95% and 105%. researchgate.net

Sample Preparation and Extraction Optimization

Effective sample preparation is a critical and often rate-limiting step that accounts for a significant portion of analytical error. thieme-connect.com The process for solid samples like soybean seeds typically begins with grinding the material to a uniform particle size, which has been shown to influence extraction efficiency. thieme-connect.comresearchgate.netmdpi.com This is often followed by a defatting step, for example, using diethyl ether in a Soxhlet apparatus for 24 hours, to remove lipids that could interfere with subsequent analysis. researchgate.netmdpi.com

The core of sample preparation is the extraction of isoflavones from the plant matrix. The choice of solvent and extraction technique significantly impacts the yield. iung.pl Various solvents and mixtures, including methanol, ethanol, acetonitrile, and water, have been investigated. thieme-connect.comresearchgate.net Research indicates that aqueous mixtures of organic solvents are generally more effective than pure solvents. For example, one study found that a mixture of ethanol, water, and propanediol (B1597323) in a 1:1:1 ratio resulted in a high yield of isoflavones. researchgate.netmdpi.com Further optimization revealed that a mixture of 32.8% ethanol, 39.2% water, and 27.8% propanediol was even more effective for maximizing recovery. researchgate.netiung.pl Techniques such as ultrasonic-assisted extraction (UAE) are commonly employed to enhance the efficiency of the process, often performed at controlled temperatures (e.g., not exceeding 40°C) for specific durations (e.g., two 15-minute cycles). mdpi.compreprints.org

Below is a table summarizing the extraction efficiency of different solvent mixtures for various isoflavones from Glycine max.

| Solvent Mixture (v/v/v) | Daidzin (mg/g DM) | Genistin (mg/g DM) | Malonyldaidzin (mg/g DM) | Malonylglycitin (mg/g DM) | Malonylgenistin (mg/g DM) |

| Propanediol/Water (50/50) | 0.227 | 0.2655 | 1.14 | 1.07 | 0.7405 |

| Ethanol/Propanediol/Water (33/33/33) | 0.318 | 0.339 | 0.712 | 0.158 | 0.8025 |

This table is based on data from a study on isoflavone recovery from Glycine max. mdpi.com

Calibration and Internal Standardization

For accurate quantification in chromatography, establishing a calibration curve is essential. This is typically done using external standards, which are purified samples of the analytes of interest. nih.gov However, to correct for potential variations and losses during sample preparation, injection, and analysis, an internal standard (IS) is often employed. muni.czmsacl.org An internal standard is a compound with similar chemical properties to the analyte that is added in a constant, known amount to all samples, standards, and blanks. msacl.orgyoutube.com

The quantification is then based on the ratio of the analyte's response (e.g., peak area in an HPLC chromatogram) to the internal standard's response. youtube.com This ratio is plotted against the concentration ratio of the analyte to the internal standard to create the calibration curve. This approach significantly improves the accuracy and precision of the quantitative analysis by compensating for procedural errors. nih.govnih.gov For the analysis of soy isoflavones, 2,4,4'-trihydroxydeoxybenzoin has been validated and used as an effective internal standard. nih.gov Another study utilized bisphenol A as an internal standard for determining isoflavones in meat products containing soy additives. muni.cz

The table below illustrates the principle of an internal standard calibration curve.

| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte/IS Concentration Ratio | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio |

| 1 | 5 | 50 | 0.1 | 10000 | 100000 | 0.1 |

| 2 | 10 | 50 | 0.2 | 20000 | 100000 | 0.2 |

| 3 | 25 | 50 | 0.5 | 50000 | 100000 | 0.5 |

| 4 | 50 | 50 | 1.0 | 100000 | 100000 | 1.0 |

| Unknown Sample | ? | 50 | ? | 35000 | 100000 | 0.35 |

This is a conceptual table demonstrating the calculation and use of an internal standard for quantification.

Emerging Non-Destructive Techniques

While chromatographic methods are precise, they are also time-consuming, require significant solvent use, and destroy the sample. researchgate.netmdpi.com Consequently, there is a growing demand for rapid, eco-friendly, and non-destructive analytical techniques for screening the chemical composition of agricultural products. mdpi.com These emerging methods are particularly valuable in breeding programs and for large-scale quality control where high throughput is necessary. mdpi.com

Near-Infrared Spectroscopy (NIRS) for Rapid Quantification

Near-Infrared Spectroscopy (NIRS) has emerged as a powerful, rapid, and non-destructive technique for quantifying isoflavones in ground soybeans. nih.govresearchgate.net This method involves scanning a sample with near-infrared light and measuring the absorbance spectrum. nih.gov The spectral data is then correlated with reference values obtained from traditional chemical analysis (like HPLC) to build a predictive calibration model. mdpi.com

Researchers have successfully developed NIRS models to predict total isoflavone content in ground soybean samples. nih.gov These models are typically created using multivariate statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. mdpi.comnih.gov The robustness of a model is evaluated based on its coefficient of determination (R²) and low standard error of calibration (SEC). nih.govresearchgate.net Studies have shown that NIRS can provide robust and validated predictions for isoflavones. nih.gov More advanced computational approaches, such as artificial neural networks (ANN), have also been applied to NIRS data, demonstrating even more reliable and precise models for isoflavone quantification compared to conventional PLS regression. mdpi.comresearchgate.net

The performance of NIRS models for predicting isoflavone content is summarized in the table below.

| Analytical Method | Model Type | R² (Prediction) | Performance Evaluation |

| FT-NIR | PLS | 0.80 | Acceptable for total isoflavones |

| FT-IR | PLS | 0.73 | Slightly lower than FT-NIR |

| NIRS | ANN | 0.89 | Suitable for screening in breeding programs |

This table compiles performance data for NIRS-based prediction models from various studies. mdpi.commdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on “this compound” according to the specified outline.

While the existence of "this compound" is noted as a compound isolated from the plant Tephrosia maxima ijrpc.com, there is a significant lack of specific, detailed research on this particular isoflavone. The search results did not yield any studies concerning its metabolomics, proteomics, the specific enzymes involved in its biosynthesis, its protein targets, or any computational modeling.

The available literature focuses on other related compounds, such as Maxima isoflavones A, D, G, J, K, and L, or provides general information on more common isoflavones like genistein (B1671435) and daidzein (B1669772) derived from soy. tsijournals.comacs.orgontosight.aiontosight.ainih.govnih.govnih.gov Without dedicated research on "this compound," generating a thorough, informative, and scientifically accurate article that adheres to the detailed omics-based outline provided is not feasible.

Integrated Omics Approaches in Isoflavone Research

Computational Modeling and In Silico Approaches

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as an isoflavone (B191592), and a target protein. These in silico methods are crucial in the early stages of drug discovery and for elucidating the molecular mechanisms underlying the biological activity of natural compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This is achieved by using scoring functions to estimate the binding affinity and rank different binding poses. For isoflavones, docking studies have been instrumental in identifying potential protein targets and understanding how structural variations influence binding. For instance, studies on isoflavones like genistein (B1671435) and daidzein (B1669772) have used molecular docking to investigate their interactions with various protein targets, including those involved in cancer and inflammation. These studies have revealed that the binding affinity of isoflavones is influenced by the number and position of hydroxyl groups and other substituents on their basic chemical structure.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. By simulating the movements of atoms in the complex, MD can assess the stability of the predicted binding pose from docking studies and provide insights into the conformational changes that occur upon ligand binding. For example, MD simulations have been used to study the stability of complexes between isoflavones and their target proteins, confirming the interactions predicted by molecular docking and providing a more detailed understanding of the binding mechanism at an atomic level.

In the context of Maxima isoflavone C, its unique chemical structure, featuring a prenyl group, suggests that it may have distinct interactions with protein targets compared to non-prenylated isoflavones. Molecular docking and MD simulations could be employed to screen for potential protein targets of this compound and to compare its binding affinity and stability with that of other isoflavones. Such studies would be invaluable in predicting its biological activities and guiding further experimental validation.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize small molecules that can modulate its function. This approach has become an integral part of modern drug development, enabling the creation of more potent and selective drugs with fewer side effects.

The process of SBDD typically begins with the identification of a therapeutic target, such as an enzyme or receptor, that is involved in a disease process. The 3D structure of this target is then determined using techniques like X-ray crystallography or NMR spectroscopy. Once the structure is known, computational methods, including molecular docking, are used to identify potential binding sites and to design or screen for molecules that can fit into these sites and interact favorably with the protein.

Isoflavones, with their diverse chemical structures and biological activities, are attractive scaffolds for SBDD. By understanding the structure-activity relationships of isoflavones, medicinal chemists can design novel derivatives with improved pharmacological properties. For example, the isoflavone backbone can be chemically modified to enhance its binding affinity for a specific target, improve its pharmacokinetic properties, or reduce its potential toxicity.

Structure-guided design has been successfully applied to develop isoflavone analogs with potent biological activities. For instance, by analyzing the binding of isoflavones to their target proteins, researchers have been able to design and synthesize derivatives with enhanced anticancer or anti-inflammatory properties. The knowledge of the 3D structure of the target protein allows for the rational design of modifications to the isoflavone structure that can lead to improved interactions and biological effects.

For this compound, its known chemical structure provides a starting point for SBDD. By identifying its potential protein targets through methods like molecular docking, researchers could use SBDD principles to design and synthesize analogs of this compound with enhanced therapeutic potential. This could involve modifying its prenyl group or other substituents to optimize its interactions with the target protein, leading to the development of novel drug candidates based on the this compound scaffold.

Future Research Perspectives for Maxima Isoflavone C

Elucidation of Undiscovered Biosynthetic Branches Specific to Maxima Isoflavone (B191592) C

The biosynthesis of isoflavones generally follows the well-established phenylpropanoid pathway, leading to the core isoflavone skeleton. frontiersin.orgnih.gov However, the specific biosynthetic steps that result in the unique substitution pattern of Maxima isoflavone C and other related isoflavones from Tephrosia maxima remain to be elucidated. Future research should focus on identifying and characterizing the specific enzymes responsible for the modifications of the isoflavone core that are unique to this plant species.

Key research questions to be addressed include:

Identification of specific tailoring enzymes: What are the specific O-methyltransferases (OMTs), prenyltransferases, and cyclizing enzymes involved in the biosynthesis of the various Maxima isoflavones?

Characterization of biosynthetic gene clusters: Are the genes encoding these tailoring enzymes clustered on the chromosome of Tephrosia maxima? The identification of such clusters could facilitate the heterologous production of this compound and its analogs. nih.gov

Subcellular localization of the biosynthetic machinery: Where in the plant cell do these biosynthetic reactions occur? Understanding the spatial organization of the pathway is crucial for a complete picture of its regulation. ijcmas.com

A proposed research approach to address these questions is outlined in the table below.

| Research Step | Proposed Methodology | Expected Outcome |

| Transcriptome analysis of Tephrosia maxima | RNA-sequencing of different plant tissues (e.g., roots, leaves) to identify candidate genes for tailoring enzymes based on sequence homology and expression patterns. | A list of candidate genes potentially involved in this compound biosynthesis. |

| Functional characterization of candidate enzymes | Heterologous expression of candidate genes in a suitable host (e.g., yeast, E. coli) followed by in vitro enzymatic assays with putative isoflavone precursors. nih.gov | Confirmation of the specific function of the identified enzymes in the biosynthetic pathway of this compound. |

| Genome sequencing and analysis | Whole-genome sequencing of Tephrosia maxima to identify biosynthetic gene clusters. | Identification of the genomic organization of the genes involved in Maxima isoflavone biosynthesis. |

Novel Mechanistic Insights from Advanced Cellular and Biochemical Models

Preliminary studies on a group of compounds, including this compound, have suggested potential cytotoxic activity against various cancer cell lines. vdoc.pub This initial finding provides a strong rationale for more in-depth investigations into its mechanism of action using advanced cellular and biochemical models. The goal of this research would be to move beyond simple cytotoxicity assays to a detailed understanding of the molecular targets and cellular pathways affected by this compound.

Future research in this area should aim to:

Identify specific molecular targets: What are the proteins or other macromolecules that directly interact with this compound to exert its cytotoxic effects?

Elucidate the downstream signaling pathways: How does the interaction with its molecular target(s) translate into a cellular response, such as apoptosis or cell cycle arrest?

Investigate potential for selective cytotoxicity: Does this compound exhibit selective toxicity towards cancer cells over normal cells?

The following table outlines potential experimental approaches to gain these mechanistic insights.

| Experimental Approach | Technique | Objective |

| Target Identification | Affinity chromatography-mass spectrometry, thermal shift assays | To identify the direct binding partners of this compound in cancer cell lysates. |

| Cellular Pathway Analysis | RNA-sequencing, proteomics, and phosphoproteomics of cancer cells treated with this compound | To identify changes in gene expression, protein abundance, and phosphorylation events, revealing the cellular pathways affected. |

| Biochemical Validation | In vitro kinase assays, enzyme inhibition assays | To validate the direct effect of this compound on specific enzymes identified as potential targets. |

| Advanced Cell Models | 3D organoid cultures, patient-derived xenografts | To evaluate the efficacy and mechanism of action of this compound in more physiologically relevant models of cancer. |

Development of Innovative Synthetic Strategies for Complex this compound Analogs

The limited availability of this compound from its natural source necessitates the development of efficient and versatile synthetic strategies. A robust synthetic route would not only provide a sustainable supply of the natural product for biological studies but also open the door to the creation of a library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. rsc.org

Future research in the chemical synthesis of this compound and its analogs should focus on:

Development of a total synthesis: Establishing a scalable and efficient total synthesis of this compound. rsc.org

Exploration of modern synthetic methodologies: Applying modern synthetic methods, such as C-H activation and novel cross-coupling reactions, to streamline the synthesis and facilitate the late-stage functionalization of the isoflavone scaffold.

Creation of a focused analog library: Synthesizing a library of analogs with systematic modifications to the substitution pattern on both the A and B rings to probe structure-activity relationships.

Several synthetic strategies could be envisioned for the construction of the this compound core, including biomimetic approaches involving the oxidative rearrangement of chalcone (B49325) precursors. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Plant-Derived Isoflavones

A systems-level understanding of isoflavone biosynthesis and its regulation in Tephrosia maxima can be achieved through the integration of multiple "omics" datasets. mdpi.commdpi.com This approach would provide a holistic view of the complex interplay between genes, proteins, and metabolites that leads to the production of the diverse array of isoflavones found in this plant, including this compound.

A multi-omics study of Tephrosia maxima could involve:

Genomics: Providing the complete genetic blueprint of the plant, including the identification of all genes involved in the isoflavone biosynthetic pathway.

Transcriptomics: Revealing the expression patterns of these genes under different conditions, such as developmental stages or in response to environmental stimuli.

Proteomics: Identifying and quantifying the proteins present in the plant, including the enzymes of the isoflavone pathway.

Metabolomics: Profiling the full spectrum of small molecules, including all the Maxima isoflavones and their precursors.